N-(2-hydroxyphenyl)-4-nitrobenzamide N-(2-hydroxyphenyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 3743-17-7
VCID: VC8937044
InChI: InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)14-13(17)9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

N-(2-hydroxyphenyl)-4-nitrobenzamide

CAS No.: 3743-17-7

Cat. No.: VC8937044

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyphenyl)-4-nitrobenzamide - 3743-17-7

Specification

CAS No. 3743-17-7
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name N-(2-hydroxyphenyl)-4-nitrobenzamide
Standard InChI InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)14-13(17)9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17)
Standard InChI Key XZBRJALGZPKRBK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide involves a two-step process, as detailed in :

Step 1: Condensation of 2-aminophenol and 4-nitrobenzoyl chloride
2-Aminophenol (3.69 g, 0.0338 mol) reacts with 4-nitrobenzoyl chloride (6.24 g, 0.0338 mol) in the presence of propylene oxide (20 mL) and N-methyl-2-pyrrolidone (NMP) at 0°C under nitrogen. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond. After 8 hours of stirring, the product precipitates in water and is vacuum-dried at 80°C .

Reaction equation:

2-Aminophenol+4-Nitrobenzoyl ChlorideNMP, PON-(2-Hydroxyphenyl)-4-nitrobenzamide+HCl\text{2-Aminophenol} + \text{4-Nitrobenzoyl Chloride} \xrightarrow{\text{NMP, PO}} \text{N-(2-Hydroxyphenyl)-4-nitrobenzamide} + \text{HCl}

Yield: 97% (8.5 g) .
Melting point: 206°C .

Step 2: Catalytic reduction to N-(2-hydroxyphenyl)-4-aminobenzamide
The nitro group in 1a is reduced using hydrazine monohydrate and 10% palladium-on-carbon (Pd/C) in ethanol at 85°C. This step converts the nitro (-NO₂) group to an amine (-NH₂), yielding N-(2-hydroxyphenyl)-4-aminobenzamide (2a) .

Optimization and Scalability

  • Solvent system: NMP enhances solubility of reactants, while propylene oxide neutralizes HCl by-product.

  • Temperature control: Reactions conducted at 0°C minimize side reactions like esterification.

  • Catalyst efficiency: Pd/C achieves 88% reduction yield, with tetrahydrofuran (THF) aiding product dissolution .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR data for 1a ( ):

  • 3300–3420 cm⁻¹: Broad stretch for -OH and -CONH- groups.

  • 1662 cm⁻¹: Strong C=O stretch of the amide.

  • 1522 cm⁻¹ and 1353 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

  • 1273 cm⁻¹: Aryl ether (C-O-C) vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 10.44 ppm: Singlet for amide NH.

  • δ 9.49 ppm: Singlet for phenolic -OH.

  • δ 8.25–7.63 ppm: Multiplet for aromatic protons.

  • δ 6.98–6.80 ppm: Multiplet for ortho-hydroxyphenyl protons .

¹³C NMR (DMSO-d₆):

  • δ 166.5 ppm: Carbonyl (C=O) of the amide.

  • δ 153.4–113.7 ppm: Aromatic carbons .

Physicochemical Properties

PropertyValue
Molecular formulaC₁₃H₁₀N₂O₄
Molecular weight270.23 g/mol
Melting point206°C
SolubilitySoluble in DMSO, NMP; insoluble in water
Thermal stabilityStable up to 250°C (decomposition observed at higher temperatures)

Applications in Polymer Chemistry

Role in Phthalonitrile Resin Synthesis

N-(2-Hydroxyphenyl)-4-nitrobenzamide (1a) is a precursor to 4-amino-N-[2-(3,4-dicyanophenoxy)phenyl]benzamide (3a), a self-catalyzed phthalonitrile monomer. Upon heating, 3a undergoes polymerization without external catalysts, forming networks with:

  • High glass transition temperatures (Tg): >300°C.

  • Thermal decomposition temperatures: >450°C in nitrogen .

Industrial Relevance

Phthalonitrile resins derived from 1a are employed in:

  • Aerospace: Composite matrices for high-temperature engine components.

  • Electronics: Encapsulants for semiconductors due to low dielectric constants.

  • Adhesives: Heat-resistant binders for ceramic substrates .

Comparative Analysis with Analogues

CompoundSubstituent PositionMelting PointPolymerization Efficiency
N-(3-Hydroxyphenyl)-4-nitrobenzamidemeta214°C78%
N-(4-Hydroxyphenyl)-4-nitrobenzamidepara240°C76%
N-(2-Hydroxyphenyl)-4-nitrobenzamideortho206°C80%

Ortho-substituted derivatives like 1a exhibit superior solubility and lower melting points, enhancing processability .

Challenges and Future Directions

Limitations

  • Sensitivity to moisture: The hydroxyl group necessitates anhydrous conditions during synthesis.

  • Cost of catalysts: Pd/C usage increases production expenses.

Research Opportunities

  • Alternative catalysts: Exploring nickel or iron-based catalysts for greener reductions.

  • Copolymerization: Blending 1a with fluorinated monomers to improve dielectric properties.

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